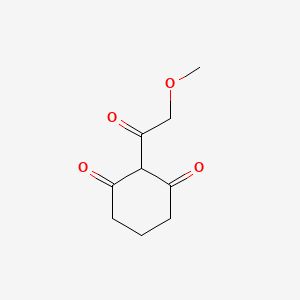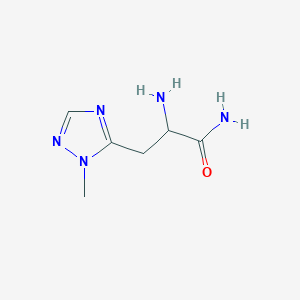
2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide can be achieved through multiple pathways. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups to the triazole ring.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazole: Another triazole derivative with similar structural features but different chemical properties.
Indole Derivatives: Compounds with a similar heterocyclic structure but containing an indole ring instead of a triazole ring.
Uniqueness
2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H11N5O |
|---|---|
Molekulargewicht |
169.19 g/mol |
IUPAC-Name |
2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-11-5(9-3-10-11)2-4(7)6(8)12/h3-4H,2,7H2,1H3,(H2,8,12) |
InChI-Schlüssel |
PQZKOHFPGGIZCN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)CC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


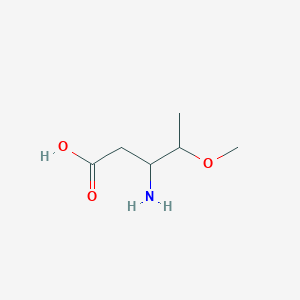
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B15273878.png)
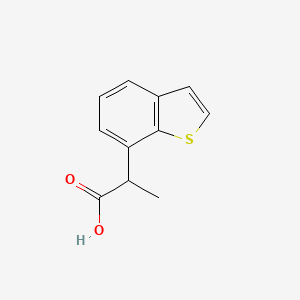
![4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride](/img/structure/B15273887.png)
![N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15273894.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B15273901.png)
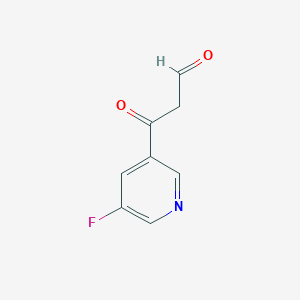
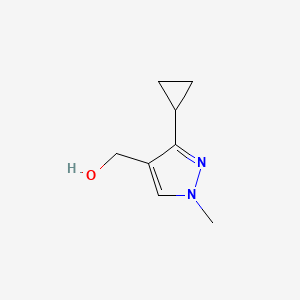
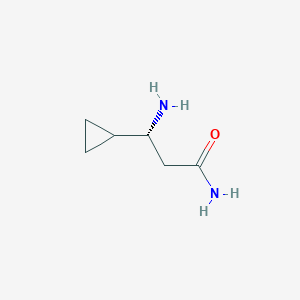

![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273954.png)
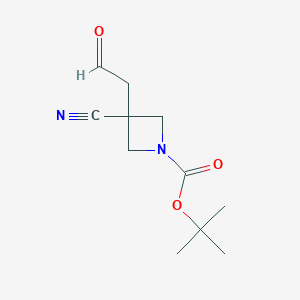
![4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273974.png)
